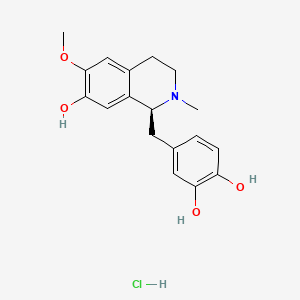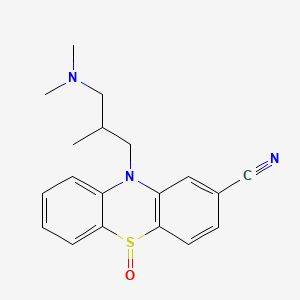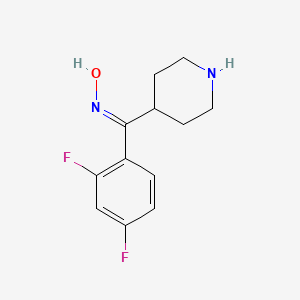
氟伏沙明酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fluvoxamine is an antidepressant which functions pharmacologically as a selective serotonin reuptake inhibitor . It is primarily used to treat major depressive disorder and obsessive–compulsive disorder (OCD), but is also used to treat anxiety disorders . Fluvoxamine is a member of (trifluoromethyl)benzenes .
Synthesis Analysis
Fluvoxamine was synthesized from 4-trifluoromethylbenzonitrile by the steps of Grignard reaction, hydrolysis, and oximation .
Molecular Structure Analysis
The molecular structure of Fluvoxamine Acid can be found in various databases such as ChemSpider . The chemical formula of Fluvoxamine Acid is C14H17F3N2O3 .
Chemical Reactions Analysis
Fluvoxamine inhibits oxidative drug metabolizing enzymes (particularly CYP1A2, and less potently and much less potently CYP3A4 and CYP2D6, respectively) and has the potential for clinically significant drug interactions . Fluvoxamine blocks platelet serotonin uptake through the sodium-dependent serotonin transporter (SERT) .
Physical and Chemical Properties Analysis
The physical and chemical properties of Fluvoxamine Acid can be found in various databases such as ChemSpider .
科学研究应用
药理学和代谢:氟伏沙明的处置受多态性 CYP2D6 和 CYP1A2 活性的影响。这种理解对于优化其治疗用途至关重要,尤其是在精神疾病治疗中 (Carrillo 等,1996 年).
COVID-19 治疗:在 COVID-19 的背景下,氟伏沙明已显示出潜力。一项小型研究表明,它可能预防轻度 COVID-19 患者的临床恶化,这可能是由于它作为控制炎症的 sigma-1 受体激动剂的作用 (Sukhatme 等,2021 年).
神经系统作用:氟伏沙明显增加细胞外血清素浓度,尤其是在大脑的背缝核中,突出了其对血清素能神经元的影响 (Bel 和 Artigas,1992 年).
COVID-19 的临床试验:在一项荟萃分析中,氟伏沙明在降低未住院的急性 COVID-19 患者的住院率、机械通气和死亡率方面没有显示出显着的效果 (Bhuta 等,2022 年).
缓蚀:令人惊讶的是,氟伏沙明已被探索用作酸性环境中钢的缓蚀剂,例如石油和天然气井处理液 (Ituen 等,2017 年).
毒理学:在一例致命中毒中发现了氟伏沙明的分布和主要代谢物,为法医调查提供了有价值的信息 (Vignali 等,2020 年).
COVID-19 ICU 患者的疗效:一项研究评估了氟伏沙明在 COVID-19 ICU 患者中的安全性和疗效,有助于了解其作为晚期治疗方案的潜力 (Čalušić 等,2021 年).
光异构化:氟伏沙明的光异构化及其对 5-羟色胺转运体的活性降低突出了其分子结构在其抗抑郁功能中的重要性 (Miolo 等,2002 年).
与吸烟的相互作用:氟伏沙明与吸烟的相互作用及其对患者血浆浓度的影响进一步加深了对其药代动力学的理解 (Katoh 等,2010 年).
信息处理:氟伏沙明可以提高反应时间表现,阐明其潜在的认知作用 (Hasbroucq 等,1997 年).
作用机制
Target of Action
Fluvoxamine, the active compound in Fluvoxamine Acid, primarily targets the serotonin transporter (SERT) . It functions pharmacologically as a selective serotonin reuptake inhibitor (SSRI) This results in antidepressant effects .
In addition to SERT, fluvoxamine is also an agonist for the sigma-1 receptor (S1R) . The S1R is a chaperone protein at the endoplasmic reticulum with anti-inflammatory properties .
Mode of Action
Fluvoxamine’s interaction with its targets leads to several changes. By inhibiting the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission . This is believed to contribute to its antidepressant and anxiolytic effects .
As an agonist of the S1R, fluvoxamine can control inflammation . It potentiates nerve-growth factor (NGF)-induced neurite outgrowth in cells , and modulates innate and adaptive immune responses .
Biochemical Pathways
Fluvoxamine affects several biochemical pathways. It reduces platelet aggregation, decreases mast cell degranulation, interferes with endolysosomal viral trafficking, and regulates inositol-requiring enzyme 1α-driven inflammation . It also increases melatonin levels . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .
Pharmacokinetics
Fluvoxamine is extensively metabolized in the liver, primarily through O-demethylation via the CYP1A2 enzyme, with minor contributions from CYP3A4 and CYP2C19 . Less than 4% of the parent drug is found in urine . The major metabolite, fluvoxamine acid, represents around 30-60% of fluvoxamine urinary metabolites . It is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate, followed by alcohol dehydrogenase to form fluvoxamine acid .
Result of Action
The molecular and cellular effects of fluvoxamine’s action are diverse. It regulates inflammatory cytokine activity and gene expression in both cell and animal models of inflammation . Its potential to dampen cytokine storm has implications in conditions like COVID-19, where severity is associated with an increased level of inflammatory mediators including cytokines and chemokines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of fluvoxamine. For instance, smoking, which induces CYP1A2, can increase the clearance of fluvoxamine . Furthermore, the presence of certain diseases or conditions, such as liver disease, can affect the metabolism and excretion of fluvoxamine, potentially altering its efficacy and side effect profile .
生化分析
Biochemical Properties
Fluvoxamine Acid is generated in a two-step process of oxidative demethylation of the methoxy group by CYP2D6 to form the fluvoxaminoalcohol intermediate followed by alcohol dehydrogenase (coded for by ADH1A, ADH1B, and ADH1C) to form Fluvoxamine Acid . This process indicates that Fluvoxamine Acid interacts with enzymes such as CYP2D6 and alcohol dehydrogenase.
Cellular Effects
Fluvoxamine, from which Fluvoxamine Acid is derived, has been shown to have various effects on cells. It has been observed to reduce platelet aggregation, decrease mast cell degranulation, interfere with endolysosomal viral trafficking, regulate inositol-requiring enzyme 1α-driven inflammation, and increase melatonin levels . These effects collectively have a direct antiviral effect, regulate coagulopathy, or mitigate cytokine storm .
Molecular Mechanism
Fluvoxamine is an agonist for the sigma-1 receptor, through which it controls inflammation . Its anti-inflammatory effects likely stem from its regulation of the sigma-1 receptor, which modulates innate and adaptive immune responses . This suggests that Fluvoxamine Acid, as a metabolite of Fluvoxamine, may share similar molecular mechanisms.
Temporal Effects in Laboratory Settings
In laboratory settings, Fluvoxamine Acid’s parent compound, Fluvoxamine, is well absorbed after oral administration, widely distributed in the body, and eliminated with a mean half-life of 15 hours . Its disposition is altered in hepatic, but not renal, disease .
Dosage Effects in Animal Models
While specific studies on Fluvoxamine Acid’s dosage effects in animal models are limited, its parent compound, Fluvoxamine, has been studied. Fluvoxamine regulates inflammatory cytokine activity and gene expression in both cell and animal models of inflammation .
Metabolic Pathways
Fluvoxamine Acid is part of the metabolic pathway of Fluvoxamine. It is generated in a two-step process involving the enzymes CYP2D6 and alcohol dehydrogenase . The specific cytochrome isozymes involved in the hepatic elimination of Fluvoxamine are undefined .
Transport and Distribution
Fluvoxamine, the parent compound of Fluvoxamine Acid, is well absorbed after oral administration and is widely distributed in the body . This suggests that Fluvoxamine Acid may also be well absorbed and widely distributed within cells and tissues.
Subcellular Localization
Its parent compound, Fluvoxamine, has been shown to interfere with endolysosomal viral trafficking , suggesting it may localize to the endolysosome
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Fluvoxamine Acid involves the conversion of Fluvoxamine Maleate to Fluvoxamine Acid through acid hydrolysis.", "Starting Materials": [ "Fluvoxamine Maleate", "Concentrated Hydrochloric Acid", "Water" ], "Reaction": [ "Dissolve Fluvoxamine Maleate in water", "Add concentrated hydrochloric acid to the solution", "Heat the mixture at 80-90°C for 2-3 hours", "Cool the mixture and filter the precipitated Fluvoxamine Acid", "Wash the solid with water and dry it in a vacuum oven" ] } | |
CAS 编号 |
88699-91-6 |
分子式 |
C14H17F3N2O3 |
分子量 |
318.29 g/mol |
IUPAC 名称 |
(5Z)-5-(2-aminoethoxyimino)-5-[4-(trifluoromethyl)phenyl]pentanoic acid |
InChI |
InChI=1S/C14H17F3N2O3/c15-14(16,17)11-6-4-10(5-7-11)12(19-22-9-8-18)2-1-3-13(20)21/h4-7H,1-3,8-9,18H2,(H,20,21)/b19-12- |
InChI 键 |
KUIZEDQDELAFQK-UNOMPAQXSA-N |
手性 SMILES |
C1=CC(=CC=C1/C(=N\OCCN)/CCCC(=O)O)C(F)(F)F |
SMILES |
C1=CC(=CC=C1C(=NOCCN)CCCC(=O)O)C(F)(F)F |
规范 SMILES |
C1=CC(=CC=C1C(=NOCCN)CCCC(=O)O)C(F)(F)F |
外观 |
White to Off-White Solid |
熔点 |
>183°C |
纯度 |
> 95% |
数量 |
Milligrams-Grams |
同义词 |
(E)-d-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic Acid; (E)-δ-[(2-AMinoethoxy)iMino]-4-(trifluoroMethyl)benzenepentanoic Acid |
产品来源 |
United States |
Q1: What is Fluvoxamine Acid and how does it form?
A: Fluvoxamine Acid is a major metabolite of the antidepressant drug Fluvoxamine. [, ] It forms through oxidative demethylation of the parent drug, Fluvoxamine, primarily by enzymes in the liver. While the provided research focuses on Fluvoxamine's environmental fate and doesn't delve into detailed metabolic pathways, it does identify Fluvoxamine Acid as a key degradation product during Ferrate(VI) treatment. [] This suggests that similar oxidative processes likely occur during human metabolism.
Q2: Does Fluvoxamine Acid contribute to the environmental impact of Fluvoxamine?
A: The research suggests that Fluvoxamine Acid could pose an environmental risk. One study found that while treating Fluvoxamine with Ferrate(VI) reduced its toxicity to the protozoan Spirostomum ambiguum, the resulting byproducts, which likely include Fluvoxamine Acid, showed potentially increased toxicity. [] This highlights the importance of understanding the environmental fate and potential ecotoxicological effects of pharmaceutical metabolites like Fluvoxamine Acid.
Q3: How is Fluvoxamine Acid detected and quantified in biological samples?
A: One study successfully identified Fluvoxamine Acid in postmortem cardiac blood, urine, and bile samples using a liquid chromatography-quadrupole time-of-flight (LC-QTOF) analytical procedure. [] This highlights the sensitivity and applicability of advanced analytical techniques for detecting and characterizing this metabolite in complex biological matrices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[carbamoyl-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]amino]acetic acid](/img/structure/B602240.png)
![1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone](/img/structure/B602244.png)




